molecular formula C23H31FN6O2 B2393730 8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898437-39-3

8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2393730
CAS RN: 898437-39-3
M. Wt: 442.539
InChI Key: XHDIEVALISVPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a purine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its high specificity and potency. The compound has been shown to have a high affinity for its target enzymes and signaling pathways, making it an effective tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione. One potential direction is the development of more potent and selective analogs of the compound. Another potential direction is the study of the compound's potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential applications in the treatment of autoimmune diseases and inflammatory disorders warrant further investigation. Finally, the compound's potential use as a tool for studying the functions of various enzymes and signaling pathways involved in inflammation and cancer presents an exciting avenue for future research.
Conclusion:
In conclusion, this compound is a compound that has significant potential for scientific research applications. Its high specificity and potency make it an effective tool for studying various enzymes and signaling pathways involved in inflammation and cancer. The compound's potential anti-inflammatory, anti-cancer, and immunomodulatory effects make it a promising candidate for the treatment of various diseases. Further research is required to fully understand the compound's mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-fluorobenzylpiperazine with 7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using chromatography techniques.

Scientific Research Applications

The compound has been extensively studied for its potential applications in scientific research. It has been found to have significant anti-inflammatory and anti-cancer properties. The compound has also been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases. Additionally, it has been studied for its potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN6O2/c1-3-4-5-6-11-30-19-20(27(2)23(32)26-21(19)31)25-22(30)29-14-12-28(13-15-29)16-17-7-9-18(24)10-8-17/h7-10H,3-6,11-16H2,1-2H3,(H,26,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDIEVALISVPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)F)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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